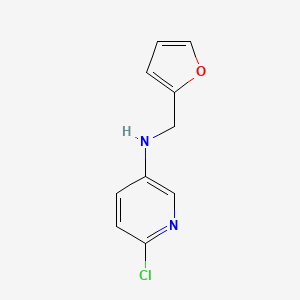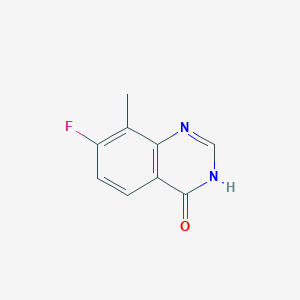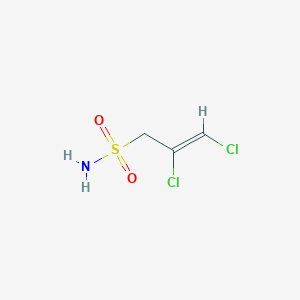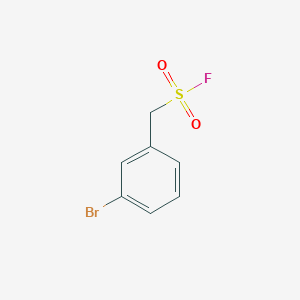
(3-Methylpentan-2-yl)(2-methylprop-2-en-1-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylpentan-2-yl)(2-methylprop-2-en-1-yl)amine is an organic compound with the molecular formula C10H21N. It is a secondary amine, characterized by the presence of an amine group attached to a carbon atom that is also bonded to two other carbon atoms. This compound is used in various fields of scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpentan-2-yl)(2-methylprop-2-en-1-yl)amine can be achieved through several methods. One common approach involves the hydroamination of olefins with nitroarenes. This method, reported by Baran and coworkers, utilizes innovative hydroamination techniques to produce hindered amines .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydroamination processes. These processes are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for its various applications.
Chemical Reactions Analysis
Types of Reactions
(3-Methylpentan-2-yl)(2-methylprop-2-en-1-yl)amine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
(3-Methylpentan-2-yl)(2-methylprop-2-en-1-yl)amine has a wide range of scientific research applications, including:
Biology: It is used in the study of biological processes and as a tool for investigating the mechanisms of enzyme action.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (3-Methylpentan-2-yl)(2-methylprop-2-en-1-yl)amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (3-Methylpentan-2-yl)(2-methylprop-2-en-1-yl)amine include:
- 3-methyl-N-(2-methylpentan-2-yl)aniline
- N-(2-methylpentan-2-yl)pyridin-3-amine
- 3-(N-acetyl)-N-(2-methylpentan-2-yl)aniline
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
3-methyl-N-(2-methylprop-2-enyl)pentan-2-amine |
InChI |
InChI=1S/C10H21N/c1-6-9(4)10(5)11-7-8(2)3/h9-11H,2,6-7H2,1,3-5H3 |
InChI Key |
JVPDHFKCCDSVLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NCC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B13268891.png)
![2-Bromo-4-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13268895.png)


![[2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B13268913.png)

![4-[(1-Phenylethyl)amino]butan-2-ol](/img/structure/B13268930.png)
![tert-Butyl({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B13268937.png)


![1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13268956.png)
![Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylidene}acetate](/img/structure/B13268964.png)
![2-[(4-Propylcyclohexyl)amino]propane-1,3-diol](/img/structure/B13268973.png)

